1,3-DIMETHYLTETRAMETHOXYDISILOXANE
Overview
Description
1,3-DIMETHYLTETRAMETHOXYDISILOXANE is an organosilicon compound with the molecular formula C₆H₁₈O₅Si₂ and a molecular weight of 226.3751 g/mol . This compound is characterized by its two silicon atoms, each bonded to two methoxy groups and one methyl group, connected by an oxygen atom. It is commonly used in the synthesis of siloxane polymers and other organosilicon compounds .
Mechanism of Action
Target of Action
This compound is often used as a chemical intermediate , suggesting that it may interact with various molecules depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 1,3-DIMETHYLTETRAMETHOXYDISILOXANE is not well-documented. As a chemical intermediate, it likely undergoes reactions with other compounds to form new products. The exact nature of these interactions would depend on the specific reaction conditions and the other compounds present .
Biochemical Pathways
As a chemical intermediate, it may be involved in a variety of reactions and could potentially influence multiple pathways depending on the context .
Pharmacokinetics
Its physical properties such as boiling point (165 °c), density (101 g/mL at 25 °C), and refractive index (n 20/D 1384) have been documented
Result of Action
As a chemical intermediate, its primary role is likely to participate in chemical reactions to form new compounds . The effects of these reactions would depend on the specific compounds produced.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and the outcomes of the reactions it participates in . .
Preparation Methods
1,3-DIMETHYLTETRAMETHOXYDISILOXANE can be synthesized through the reaction of tetramethylsilane with methyl iodide . Another method involves the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using metal hydrides such as lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, lithium hydride, or sodium hydride in tetrahydrofuran . These methods provide efficient routes to obtain the compound under controlled conditions.
Chemical Reactions Analysis
1,3-DIMETHYLTETRAMETHOXYDISILOXANE undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent to synthesize alkyl halides from aldehydes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrosilanes, metal hydrides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-DIMETHYLTETRAMETHOXYDISILOXANE has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the production of silicone polymers and resins. It also serves as a precursor for other organosilicon compounds.
Biology: Its derivatives are used in the modification of biological surfaces to improve properties such as hydrophobicity and biocompatibility.
Medicine: It is utilized in the development of drug delivery systems and medical devices due to its biocompatibility.
Comparison with Similar Compounds
1,3-DIMETHYLTETRAMETHOXYDISILOXANE can be compared with similar compounds such as:
1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane: This compound has ethoxy groups instead of methoxy groups, which can influence its reactivity and applications.
1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane: This compound has chlorine atoms instead of methoxy groups, making it more reactive in certain substitution reactions.
1,1,3,3-Tetramethyl-1,3-dihydroxy-1,3-disiloxane: This compound has hydroxy groups, which can affect its solubility and reactivity in different chemical environments.
The uniqueness of 1,1,3,3-tetramethoxy-1,3-dimethyldisiloxane lies in its specific combination of methoxy and methyl groups, which provide a balance of reactivity and stability for various applications.
Properties
IUPAC Name |
[dimethoxy(methyl)silyl]oxy-dimethoxy-methylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O5Si2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHPGDCFVOYMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(OC)O[Si](C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O5Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939483 | |
Record name | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18186-97-5 | |
Record name | Dimethyltetramethoxydisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18186-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018186975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3-tetramethoxy-1,3-dimethyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.233 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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